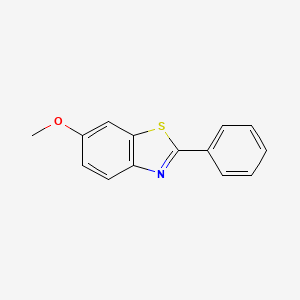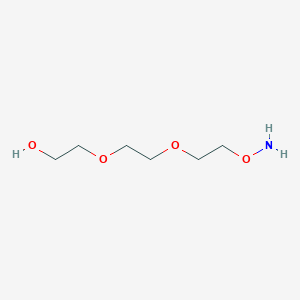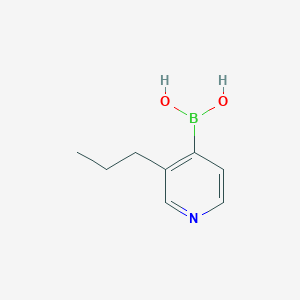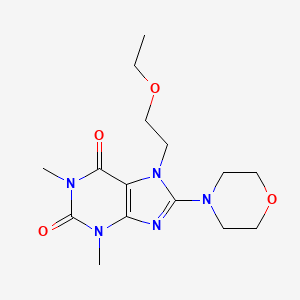![molecular formula C6H4Se2 B14084939 Selenolo[3,2-b]selenophene CAS No. 251-49-0](/img/structure/B14084939.png)
Selenolo[3,2-b]selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenolo[3,2-b]selenophene is a heterocyclic compound containing selenium atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,2-b]selenophene typically involves the cyclization of selenophene derivatives. One common method is the condensation of 3-aminoselenophene-2-carbonitriles with various cycloalkanones in the presence of aluminum chloride. This reaction can be carried out using classical heating or microwave irradiation . Another approach involves the reduction of nitroselenophenes followed by condensation with malonaldehyde acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Selenolo[3,2-b]selenophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium atoms in the ring structure, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles that can attack the selenium atoms in the ring .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield selenoxides, while reduction reactions can produce selenides. Substitution reactions can lead to the formation of various substituted selenophenes .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its unique chemical properties and potential biological activity.
Mecanismo De Acción
The mechanism by which selenolo[3,2-b]selenophene exerts its effects is not fully understood. it is believed that the selenium atoms in the ring structure play a crucial role in its reactivity and biological activity. The compound may interact with various molecular targets and pathways, including redox-sensitive enzymes and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Selenolo[2,3-b]pyridine: Another selenium-containing heterocycle with similar chemical properties.
Selenolo[3,2-c]pyridine: Shares structural similarities with selenolo[3,2-b]selenophene but differs in the position of the selenium atoms.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex selenium-containing heterocycle with potential anticancer activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of selenium atoms, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
251-49-0 |
|---|---|
Fórmula molecular |
C6H4Se2 |
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
selenopheno[3,2-b]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-3-7-6-2-4-8-5(1)6/h1-4H |
Clave InChI |
QKDYDXJISKWZQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C2=C1[Se]C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)




![n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14084891.png)
![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084904.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)


![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
